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Introduction

CHAPSO, or 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, is a

zwitterionic detergent widely employed in life sciences research for the solubilization of

proteins, particularly membrane-bound proteins. Its unique chemical structure, featuring a

sulfobetaine head group and a rigid steroidal backbone, allows for the gentle disruption of

cellular membranes and the effective extraction of proteins while preserving their native

conformation and biological activity. This makes CHAPSO an invaluable tool for a multitude of

downstream applications, including immunoprecipitation, enzyme assays, 2D electrophoresis,

and mass spectrometry.

Compared to the more commonly known CHAPS, CHAPSO possesses a hydroxyl group that

imparts greater polarity and increased solubility in aqueous solutions.[1] This enhanced

solubility can be advantageous in various experimental setups. Like CHAPS, CHAPSO is non-

denaturing and has a high critical micelle concentration (CMC) of approximately 8 mM, which

facilitates its removal from protein samples through dialysis.[2]
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This document provides a detailed guide for the use of CHAPSO in protein extraction from

various biological samples, complete with experimental protocols, quantitative data

comparisons, and visual aids to streamline your research workflows.

Data Presentation: Quantitative Comparison of
Detergents
The choice of detergent is a critical factor that can significantly influence the yield and purity of

extracted proteins. The following table provides a comparative overview of the performance of

CHAPSO's close analog, CHAPS, against other commonly used detergents in the extraction of

membrane proteins. While specific yields can be protein and cell-type dependent, this data

offers a general guideline for detergent selection.
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Detergent Type
Typical
Concentrati
on

Total
Protein
Yield
(mg/mL)

Target
Protein
Purity (%)

Key
Characteris
tics

CHAPS Zwitterionic 1% (w/v) 1.8 85

Mild, non-

denaturing,

preserves

protein

structure and

function.[3]

Triton X-100 Non-ionic 1% (v/v) 2.5 70

Good

solubilization,

but may

affect some

protein-

protein

interactions.

[3]

SDS Anionic 1% (w/v) 4.2
55

(denatured)

Strong,

denaturing

detergent;

high yield but

compromises

protein

activity.[3]

Octyl

Glucoside
Non-ionic 1% (w/v) 2.1 78

Mild, easily

dialyzable,

but can be

more

expensive.[3]

Note: This table is based on a hypothetical experiment for illustrative purposes, drawing on the

known properties of the detergents.[3] Actual results may vary depending on the specific

experimental conditions and the protein of interest.
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Experimental Protocols
The following protocols provide a step-by-step guide for protein extraction using a CHAPSO-

based lysis buffer from mammalian cells, plant tissues, and bacteria.

Protocol 1: Protein Extraction from Mammalian Cells
This protocol is suitable for the extraction of total cellular proteins from cultured mammalian

cells.

Materials:

CHAPSO Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPSO, 1 mM

EDTA, Protease and Phosphatase Inhibitor Cocktails.

Phosphate-Buffered Saline (PBS), ice-cold.

Cell scraper.

Microcentrifuge tubes.

Procedure:

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

Aspirate the PBS completely and add 1 mL of ice-cold CHAPSO Lysis Buffer per 10 cm dish.

Incubate the dish on ice for 30 minutes with gentle rocking.

Using a cell scraper, harvest the cells and transfer the lysate to a pre-chilled microcentrifuge

tube.

Further incubate on ice for 15 minutes, with vortexing every 5 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant containing the solubilized proteins to a fresh, pre-chilled

tube.
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Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA

assay).

The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Protein Extraction from Plant Tissues
This protocol is a general guideline for extracting proteins from plant tissues, which often

requires additional steps to remove interfering compounds.

Materials:

CHAPSO Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10% (v/v) glycerol, 1% (w/v)

CHAPSO, 10 mM DTT, Protease Inhibitor Cocktail.

Liquid nitrogen.

Mortar and pestle.

Microcentrifuge tubes.

Procedure:

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein

degradation.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Transfer the powder to a pre-chilled microcentrifuge tube.

Add 3 volumes of ice-cold CHAPSO Extraction Buffer to the tissue powder.

Vortex vigorously for 1 minute to ensure complete mixing.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris and insoluble material.

Carefully collect the supernatant containing the soluble proteins.
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Proceed with protein quantification and downstream applications. For some plant tissues, a

cleanup step using acetone precipitation may be necessary to remove pigments and other

interfering substances.

Protocol 3: Protein Extraction from Bacteria (E. coli)
This protocol is designed for the lysis of E. coli cells to extract recombinant or endogenous

proteins.

Materials:

CHAPSO Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) CHAPSO, 1 mM

EDTA, 1 mg/mL Lysozyme, 10 µg/mL DNase I, 5 mM MgCl₂, Protease Inhibitor Cocktail.

PBS, ice-cold.

Microcentrifuge tubes.

Procedure:

Harvest bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Wash the cell pellet once with ice-cold PBS.

Resuspend the cell pellet in CHAPSO Lysis Buffer.

Incubate on ice for 30 minutes to allow for enzymatic lysis by lysozyme. The solution will

become viscous due to the release of DNA.

Add DNase I and incubate for an additional 15 minutes on ice to reduce viscosity.

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

Carefully transfer the supernatant containing the soluble proteins to a new tube.

Determine the protein concentration and proceed with your desired downstream analysis.

Mandatory Visualizations
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Opioid Receptor Signaling Pathway
CHAPSO is frequently used in the solubilization of G-protein coupled receptors (GPCRs), such

as opioid receptors, while preserving their ability to bind ligands.[4][5] The following diagram

illustrates a simplified signaling cascade initiated by the activation of an opioid receptor.
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Caption: Simplified Opioid Receptor Signaling Pathway.

Experimental Workflow: Protein Extraction and Western
Blotting
The following diagram outlines a typical experimental workflow starting from cell lysis with

CHAPSO, followed by protein quantification and analysis by Western blotting.
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Caption: Protein Extraction and Western Blotting Workflow.
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Downstream Application Compatibility
CHAPSO is compatible with a wide range of downstream applications, owing to its mild, non-

denaturing properties.

Immunoprecipitation (IP) and Co-IP: CHAPSO is an excellent choice for IP and Co-IP

studies as it effectively solubilizes protein complexes while preserving protein-protein

interactions.

Enzyme Assays: The non-denaturing nature of CHAPSO ensures that the enzymatic activity

of the extracted proteins is maintained, making it suitable for functional assays.

2D Electrophoresis: Zwitterionic detergents like CHAPSO are compatible with isoelectric

focusing (IEF), the first dimension of 2D electrophoresis, as they do not possess a net

charge over a wide pH range.[6] This allows for the separation of proteins based on their

isoelectric point without interference from the detergent.

Mass Spectrometry (MS): The compatibility of CHAPSO with mass spectrometry can be

complex. While some sources list it as incompatible due to potential ion suppression, others

suggest it can be used in low concentrations for in-solution digestion in bottom-up

proteomics approaches. It is crucial to remove the majority of the detergent before MS

analysis, which can be achieved through methods like dialysis or the use of detergent

removal columns.

Conclusion
CHAPSO is a versatile and effective zwitterionic detergent for the extraction of proteins,

particularly membrane proteins, in their native and active state. Its superior solubility compared

to CHAPS offers an advantage in certain applications. By following the detailed protocols and

considering the comparative data presented, researchers can optimize their protein extraction

workflows for a variety of sample types and downstream analyses. The provided diagrams offer

a clear visual guide to the underlying biological pathway and the experimental process, aiding

in the successful implementation of CHAPSO-mediated protein extraction in your research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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